![molecular formula C15H16FN3O3 B2909879 8-(4-Fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 942006-47-5](/img/structure/B2909879.png)
8-(4-Fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a spirohydantoin-based model compound . It has been studied through single crystal X-ray crystallography and quantum chemical studies . The molecules generate the same hydrogen-bonded centrosymmetric R 22 (8) synthon .
Molecular Structure Analysis
In the crystal structures of similar compounds, molecules generate the same hydrogen-bonded centrosymmetric R 22 (8) synthon . The extended supramolecular architectures depend on the C–H⋯O, C–H⋯π, stacking interactions and parallel interactions at large offsets .Mécanisme D'action
Target of Action
The primary target of 8-(4-Fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a crucial component of the necroptosis signaling pathway, which is a type of programmed cell death . This pathway is involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .
Mode of Action
The compound interacts with RIPK1 by inserting its benzyl groups into the bottom of a deep hydrophobic pocket of the kinase . This interaction forms T-shaped π–π interactions with His136 , which inhibits the kinase’s activity and disrupts the necroptosis signaling pathway .
Biochemical Pathways
The compound affects the necroptosis signaling pathway, which is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . By inhibiting RIPK1, the compound disrupts this pathway, potentially alleviating the symptoms of diseases related to necroptosis .
Pharmacokinetics
The pharmacokinetic properties of 8-(4-Fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4The compound’s fluorobenzoyl group may enhance its lipophilicity, potentially improving its absorption and distribution within the body .
Result of Action
By inhibiting RIPK1, the compound disrupts the necroptosis signaling pathway . This disruption can prevent the cell swelling, plasma membrane rupture, and release of cellular contents that characterize necroptosis . As a result, the compound may alleviate the symptoms of diseases related to necroptosis .
Action Environment
The compound’s action, efficacy, and stability may be influenced by various environmental factors. For instance, the presence of other molecules in the cellular environment could affect the compound’s ability to interact with RIPK1 . Additionally, the compound’s fluorobenzoyl group may interact with other fluorine atoms in the environment, potentially affecting its action .
Analyse Biochimique
Biochemical Properties
The compound’s biochemical properties are largely determined by its structural features. The presence of the fluorobenzoyl group may influence its interactions with enzymes and proteins
Cellular Effects
It has been suggested that similar compounds may have potential anticonvulsant activity , indicating that they could influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is suggested that the compound may act as an inhibitor of the receptor-interacting protein kinase 1 (RIPK1), a key component in the necroptosis signaling pathway .
Propriétés
IUPAC Name |
8-(4-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3/c1-18-13(21)15(17-14(18)22)6-8-19(9-7-15)12(20)10-2-4-11(16)5-3-10/h2-5H,6-9H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXXFLKIRMADPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)C(=O)C3=CC=C(C=C3)F)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


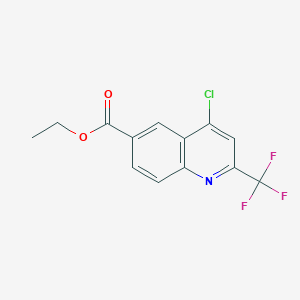
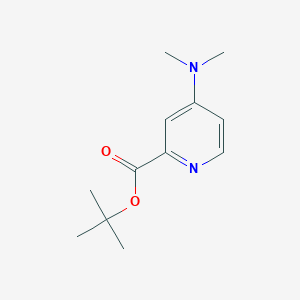

![ethyl (5-{2-[(2-bromo-4-methylphenyl)amino]-2-oxoethyl}-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate](/img/structure/B2909802.png)
![N,N-dimethyl-4-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]benzene-1-sulfonamide](/img/structure/B2909805.png)
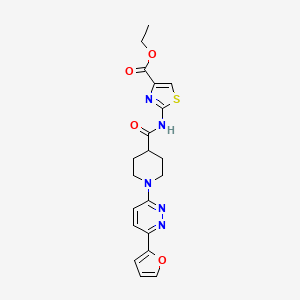

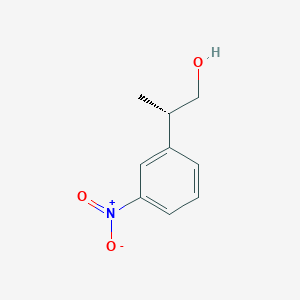
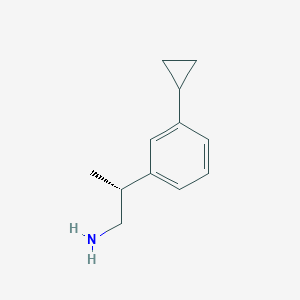
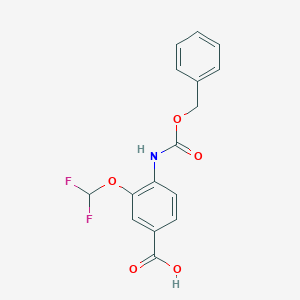
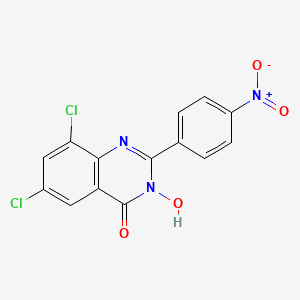
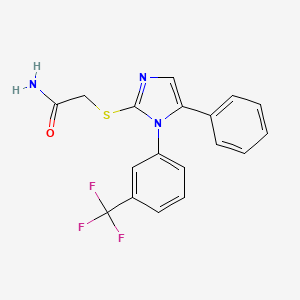
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[6-(piperidin-1-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B2909819.png)